molecular formula C26H21ClN4O3 B2870521 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 1185117-24-1

2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2870521
CAS No.: 1185117-24-1
M. Wt: 472.93
InChI Key: LOTHUNCCJBKFSZ-UHFFFAOYSA-N
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Description

The compound 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxyphenyl)acetamide features a pyrimidoindole core substituted with a 2-chlorobenzyl group at position 3 and an N-(4-methoxyphenyl)acetamide side chain at position 3. This scaffold is structurally related to kinase inhibitors and cytotoxic agents, with modifications in substituents influencing solubility, binding affinity, and metabolic stability .

Properties

IUPAC Name

2-[3-[(2-chlorophenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN4O3/c1-34-19-12-10-18(11-13-19)29-23(32)15-31-22-9-5-3-7-20(22)24-25(31)26(33)30(16-28-24)14-17-6-2-4-8-21(17)27/h2-13,16H,14-15H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTHUNCCJBKFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxyphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. It incorporates multiple heterocyclic rings, specifically a pyrimidinone and an indole ring, alongside an acetamide group. This structural complexity suggests diverse biological activities, including potential applications in anti-inflammatory and anticancer therapies.

  • Molecular Formula : C27H23ClN4O3
  • Molecular Weight : Approximately 486.96 g/mol
  • CAS Number : 1189876-94-5
PropertyValue
Molecular FormulaC27H23ClN4O3
Molecular Weight486.96 g/mol
CAS Number1189876-94-5

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Mechanistic Studies

Molecular Docking Studies :
Molecular docking studies indicate that the compound may interact with various biological targets, including enzymes involved in inflammation and cancer progression. These studies provide insights into binding affinities and potential inhibitory mechanisms, which are crucial for understanding its therapeutic applications .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to This compound :

  • Anticancer Screening : A study evaluated several pyrimidine derivatives for their anticancer properties, revealing that modifications at the phenyl ring significantly affected their potency against cancer cell lines. The presence of the chlorobenzyl moiety was noted to enhance activity against specific cancer types .
  • Inflammation Modulation : In vitro assays demonstrated that related compounds could reduce the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in activated macrophages, indicating a promising anti-inflammatory profile .
  • Antiviral Efficacy : Research on structurally similar compounds has shown varying degrees of antiviral activity, with some exhibiting significant inhibition rates against viral replication in cellular models. Future studies are needed to determine if this compound shares similar properties .

Comparison with Similar Compounds

Table 1: Key Structural Features of Pyrimidoindole Derivatives

Compound ID Core Structure R1 (Position 3) R2 (Position 5) Molecular Weight (g/mol)
Target Compound Pyrimido[5,4-b]indole 2-Chlorobenzyl N-(4-Methoxyphenyl)acetamide ~463.89 (calculated)
Pyrimido[5,4-b]indole 4-Chlorophenyl 2-Sulfanyl-N-(3-methoxyphenyl) 473.94
Pyrimido[5,4-b]indole 2-Chlorobenzyl, 8-Me N-(2-Fluorophenyl)acetamide ~481.92
Pyrimido[5,4-b]indole 3-Methyl N-(4-Trifluoromethoxyphenyl) 493.45
Pyrimido[1,2-a][1,3]diazepine Chromen-4-one fluorophenyl N-Methylbenzenesulfonamide 589.10

Key Observations :

  • Chlorobenzyl vs.
  • Acetamide Substituents : The 4-methoxyphenyl group in the target compound offers electron-donating effects, contrasting with electron-withdrawing groups like trifluoromethoxy () or fluorophenyl (), which could alter receptor binding .
  • Core Modifications : ’s pyrimido-diazepine core introduces conformational flexibility absent in rigid pyrimidoindoles, possibly affecting target selectivity .

Key Observations :

  • The target compound’s synthesis likely parallels ’s diazonium coupling strategy, where acetamide side chains are introduced via nucleophilic substitution or condensation .
  • Lower yields in highlight challenges in modifying complex cores, suggesting the target compound’s synthesis may require optimized catalytic conditions .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound ID Melting Point (°C) LogP (Predicted) NMR Shifts (δ, ppm) IR Peaks (cm⁻¹)
Target Compound N/A ~3.2 Expected: ~7.5 (ArH), ~3.8 (OCH3) ~1664 (C=O), ~1240 (C-O)
N/A ~3.5 7.20–7.92 (ArH), 2.30 (CH3) 1664 (C=O), 2214 (C≡N)
N/A ~4.1 3.77 (OCH3), 7.00–7.92 (ArH) 1662 (C=O), 1140 (CF3O)
124.9–125.4 ~3.8 7.20–7.81 (ArH), 3.77 (OCH3) 1664 (C=O), 3284 (NH)

Key Observations :

  • The target compound’s predicted LogP (~3.2) suggests moderate lipophilicity, intermediate between (LogP ~3.5) and (LogP ~3.8), aligning with its balance of chloro and methoxy groups .
  • IR and NMR data from analogs indicate that acetamide C=O stretches (~1664 cm⁻¹) and aromatic proton shifts (~7.0–7.9 ppm) are conserved across derivatives .

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